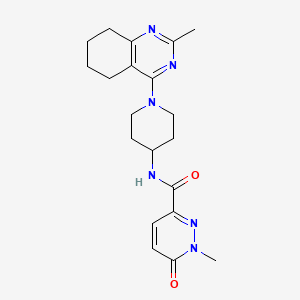

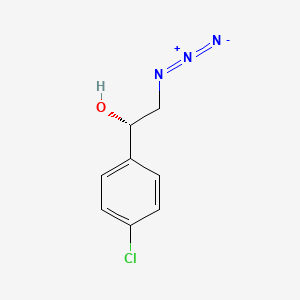

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as MI-Ac, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MI-Ac is a synthetic molecule that is primarily used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Applications De Recherche Scientifique

1. Oxadiazoles in Medicinal Chemistry

Oxadiazoles, with a core structure related to part of the compound , are explored for their bioisosteric replacements for ester and amide functionalities. These heteroaromatic rings are frequently utilized in drug-like molecules due to their significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, especially favoring 1,3,4-oxadiazole isomers. Novel synthetic routes for a broad spectrum of 1,3,4-oxadiazoles under mild conditions have been described, indicating their utility in drug development (Boström et al., 2012).

2. Synthesis and Characterization of Celecoxib Derivatives

A study on novel celecoxib derivatives, including structures with amide functionalities, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research demonstrates the diverse therapeutic potential of compounds with amide groups, similar to the compound of interest (Küçükgüzel et al., 2013).

3. Novel Indole Based Hybrid Oxadiazole Scaffolds

This study synthesized indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated their urease inhibitory potential, showing significant inhibitory activity. The findings underscore the importance of indole and oxadiazole motifs in designing molecules with specific biological activities (Nazir et al., 2018).

4. Sulfonamide and Tertiary Amine as Nucleophiles in Catalysis

Research on Pd(II)-catalyzed oxidative double cyclization using sulfonamide and tertiary amine as nucleophiles produced indolobenzothiazine S,S-dioxides, showcasing the utility of these functionalities in synthesizing complex molecules with potential biological activities (Ha et al., 2015).

Propriétés

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-11-9-15(20-24-11)19-17(23)16(22)18-7-5-12-3-4-14-13(10-12)6-8-21(14)2/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,22)(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXKKKGOLXOXSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)

![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)

![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)

![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)